molecular formula C16H14N2O3 B5433368 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide

2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide

Cat. No.: B5433368
M. Wt: 282.29 g/mol
InChI Key: VYDYMELXSXFYCM-UHFFFAOYSA-N
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Description

2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoxazine ring fused with a phenylacetamide moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of o-aminophenol with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Acylation: The benzoxazine intermediate is then acylated with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halides or nitro groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of novel materials with specific properties.

    Polymer Chemistry: Incorporated into polymers to enhance their characteristics.

Mechanism of Action

The mechanism by which 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-methylacetamide
  • 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-ethylacetamide

Uniqueness

  • Structural Features : The presence of the phenylacetamide moiety distinguishes it from other benzoxazine derivatives.
  • Biological Activity : Exhibits unique biological activities not observed in closely related compounds.

This detailed overview provides a comprehensive understanding of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(2-oxo-3,4-dihydro-1,4-benzoxazin-3-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(17-11-6-2-1-3-7-11)10-13-16(20)21-14-9-5-4-8-12(14)18-13/h1-9,13,18H,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDYMELXSXFYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)OC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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